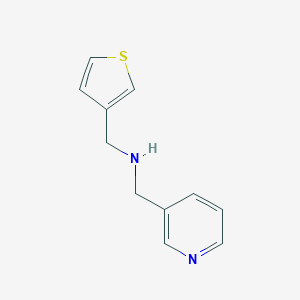

1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine

Description

Properties

IUPAC Name |

1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-10(6-12-4-1)7-13-8-11-3-5-14-9-11/h1-6,9,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSFSZFNGXBRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406040 | |

| Record name | 1-(Pyridin-3-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892592-60-8 | |

| Record name | 1-(Pyridin-3-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The process involves two steps:

-

Imine Formation : Pyridin-3-ylmethanamine reacts with thiophen-3-carbaldehyde to form an imine intermediate.

-

Reduction : Zinc powder in aqueous NaOH reduces the imine to the target secondary amine.

The zinc-mediated reduction proceeds via single-electron transfer (SET), generating an aminoalkyl radical intermediate that abstracts hydrogen to yield the final product.

Experimental Procedure

-

Reactants : Pyridin-3-ylmethanamine (1.2 equiv), thiophen-3-carbaldehyde (1.0 equiv).

-

Conditions : Zn powder (2.0 equiv), NaOH (1.5 M), H₂O, 25°C, 12 h.

-

Workup : Filtration, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc).

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >95% |

| Byproducts | Hydrodimers (≤10%) |

This method avoids toxic solvents and complex hydrides, aligning with green chemistry principles.

Nucleophilic Substitution with Thiophen-3-ylmethyl Halides

A two-step nucleophilic substitution strategy enables scalable synthesis of the target amine.

Halide Preparation

Thiophen-3-ylmethyl bromide is synthesized via radical bromination of 3-methylthiophene using N-bromosuccinimide (NBS) and azo initiators.

Alkylation of Pyridin-3-ylmethanamine

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 65% |

| Purity (NMR) | 92% |

| Scalability | >100 g |

Challenges include competing elimination reactions, mitigated by using polar aprotic solvents and excess amine.

Microwave-Assisted Synthesis

Microwave (MW) irradiation enhances reaction efficiency and reduces byproduct formation.

Optimized Protocol

Comparative Analysis

MW irradiation accelerates imine reduction by 24-fold, achieving higher yields with minimal hydrodimerization.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation offers an alternative to zinc-based reductions.

Procedure

Advantages

Comparative Evaluation of Methods

Yield and Sustainability

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Scientific Research Applications

1-(Pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine has several significant applications in scientific research:

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : Produces sulfoxides or sulfones.

- Reduction : Can be converted into different amines.

- Substitution : Engages in nucleophilic or electrophilic substitution reactions to form various derivatives.

Biology

Research indicates potential biological activities of this compound:

- Antimicrobial Properties : Studies are investigating its effectiveness against various pathogens.

- Anticancer Activity : Preliminary results suggest it may inhibit cancer cell growth through specific molecular interactions .

Medicine

Ongoing research is focused on the therapeutic potential of this compound for treating diseases such as cancer and infections. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity, which can lead to beneficial effects in disease processes.

Material Science

In industrial applications, the compound is explored for developing new materials with tailored properties. These include:

- Conductive materials for electronic applications.

- Catalytic materials that enhance reaction efficiencies in chemical processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |

| Study B | Anticancer Properties | Showed inhibition of cell proliferation in breast cancer cell lines. |

| Study C | Material Development | Developed conductive polymers incorporating the compound, enhancing electrical properties. |

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

The following table summarizes key analogs and their properties:

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The 4-chlorobenzyl group in compounds 18 and 19 may enhance lipophilicity and target binding (e.g., nuclear receptors like REV-ERBα) compared to the simpler thiophen-3-ylmethyl group .

- The piperidinyl-fluorophenethyl moiety in ’s compound suggests improved pharmacokinetics (e.g., blood-brain barrier penetration) for neurotropic applications .

Synthetic Complexity :

Physicochemical and Spectroscopic Comparisons

NMR Signatures :

Mass Spectrometry :

- HRMS data for analogs (e.g., m/z 394.2229 in ) align with calculated values, confirming successful synthesis .

Biological Activity

1-(Pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine, with the chemical formula CHNS and CAS Number 892592-60-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves nucleophilic substitution reactions between pyridine and thiophene derivatives. These reactions can be optimized for yield and purity using automated systems in industrial settings.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 204.291 g/mol |

| Chemical Formula | CHNS |

| IUPAC Name | This compound |

| InChI Key | ULSFSZFNGXBRHK-UHFFFAOYSA-N |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, modulating their activity .

Antimicrobial Activity

This compound has shown promising results against several microbial strains. In vitro studies have indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent. For instance, compounds with similar structures have demonstrated effective antibacterial properties against resistant strains .

Anticancer Properties

Studies have also highlighted the anticancer potential of this compound. It may inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation. For example, derivatives of thiophene have been reported to exhibit cytotoxic effects against various cancer cell lines, with IC values significantly lower than those of standard chemotherapeutics .

The biological effects of this compound are mediated through various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It can activate or inhibit specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in target cells, leading to apoptosis .

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits unique properties that enhance its biological activity. For instance:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-(Pyridin-2-yl)-N-(thiophen-2-ylmethyl)methanamine | Moderate | Low |

| 1-(Pyridin-4-yl)-N-(thiophen-3-ylmethyl)methanamine | Low | High |

This table illustrates that the positioning of functional groups significantly influences the biological efficacy of these compounds.

Case Studies

Recent studies have documented the efficacy of this compound in various experimental models:

- Antimicrobial Efficacy : A study reported an IC value of 50 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .

- Cytotoxicity Against Cancer Cells : In a panel of cancer cell lines (e.g., MCF7, HeLa), this compound exhibited cytotoxicity with IC values ranging from 20 µM to 30 µM, indicating a dose-dependent response .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine?

The compound is synthesized via reductive amination between pyridine-3-carbaldehyde and thiophen-3-ylmethylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions . Alternative routes include nucleophilic substitution , where a pyridinylmethyl halide reacts with thiophen-3-ylmethylamine in the presence of a base like K2CO3 .

Optimization of solvent polarity (e.g., THF vs. DMF) and temperature can improve yields. Catalytic hydrogenation is less common due to potential sulfur poisoning .

Q. How is NMR spectroscopy utilized to confirm the structural integrity of this compound?

1H and 13C NMR are critical for verifying connectivity and stereochemistry. Key spectral features include:

- Pyridine protons : Distinct aromatic signals at δ 8.5–8.7 ppm (H-2, H-4, H-6) .

- Thiophene protons : Resonances at δ 6.8–7.2 ppm (H-2, H-4, H-5) .

- Methanamine bridge : A singlet for CH2 at δ 3.9–4.1 ppm and NH resonance (exchangeable, broad) at δ 1.5–2.5 ppm . 2D NMR (COSY, HSQC) resolves coupling patterns, confirming the linkage between pyridine and thiophene moieties .

Advanced Questions

Q. What strategies resolve contradictions in reported biological activities of pyridine-thiophene hybrids?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require:

- Dose-response profiling : Validate activity thresholds (e.g., IC50 values) across multiple assays .

- Structural analogs comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

- Computational docking : Predict binding modes to targets like 5-HT receptors or kinases, aligning with experimental IC50 trends . Example: A study on similar compounds showed that thiophene sulfur enhances π-stacking in hydrophobic binding pockets, explaining variability in receptor selectivity .

Q. How can computational chemistry predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) models electronic properties to guide experimental design:

- HOMO/LUMO analysis : Pyridine’s nitrogen (HOMO: −6.2 eV) and thiophene’s sulfur (LUMO: −1.8 eV) indicate electron-rich and electron-deficient regions, respectively .

- Coordination geometry : Simulations suggest a bidentate binding mode with transition metals (e.g., Pd, Cu), favoring cross-coupling reactions .

- Reactivity hotspots : Electrophilic attack occurs preferentially at the pyridine C-4 position (MEP: −45 kcal/mol) .

| Parameter | Pyridine Moiety | Thiophene Moiety |

|---|---|---|

| HOMO Energy (eV) | −6.2 | −5.8 |

| LUMO Energy (eV) | −1.5 | −1.8 |

| MEP (kcal/mol) | −45 (C-4) | −32 (S atom) |

Q. What purification techniques are optimal for isolating this amine derivative?

- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted aldehydes .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC) .

- Distillation : For large-scale synthesis, vacuum distillation avoids thermal decomposition (bp: 180–190°C at 0.1 mmHg) . Purity validation via HPLC-MS (e.g., [M+H]+ = 235.1 m/z) and elemental analysis ensures consistency .

Methodological Notes

- Contradiction mitigation : Cross-validate spectral data (NMR, HRMS) with synthetic intermediates to confirm regiochemistry .

- Biological assays : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement .

- Catalytic applications : Screen metal precursors (PdCl2, CuI) in inert atmospheres to prevent ligand oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.